4-Amino-3-(2-fluoroethoxy)phenol

PET Radiochemistry 18F-Fluoroalkylation Radiotracer Synthesis

4-Amino-3-(2-fluoroethoxy)phenol (CAS 2138106-52-0) is an essential bifunctional building block for 18F-PET radiotracers targeting SERT. Its 2-fluoroethoxy group enables efficient nucleophilic [18F]fluoride incorporation with radiochemical yields of 45–65%, while the para-amino and meta-phenolic substituents allow orthogonal conjugation strategies. Unlike methoxy or non-fluorinated analogs, this scaffold provides >300-fold SERT/NET selectivity, 7-fold enhanced metabolic stability (CLint 12 µL/min/mg), and optimal cLogP 1.2 for blood-brain barrier penetration. Ideal for CNS imaging probe development in depression and anxiety research.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
Cat. No. B12086113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(2-fluoroethoxy)phenol
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)OCCF)N
InChIInChI=1S/C8H10FNO2/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5,11H,3-4,10H2
InChIKeyDLCNGAIWYHRMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(2-fluoroethoxy)phenol (CAS 2138106-52-0) for PET Tracer Development and Medicinal Chemistry Procurement


4-Amino-3-(2-fluoroethoxy)phenol (CAS 2138106-52-0) is a fluorinated aminophenol derivative of the class C8H10FNO2, with a molecular weight of 171.17 g/mol . This compound features a unique structural motif, comprising a phenolic ring substituted with an amino group at the para position and a 2-fluoroethoxy group at the meta position [1]. Its primary application lies in the design and synthesis of positron emission tomography (PET) radiotracers, particularly those targeting the serotonin transporter (SERT) in the brain, where the fluoroethoxy group facilitates radiolabeling with fluorine-18 (18F) . This compound serves as a critical building block in medicinal chemistry, enabling the creation of novel imaging agents for neurological and oncological studies.

Why 4-Amino-3-(2-fluoroethoxy)phenol Cannot Be Replaced by Unsubstituted or Non-Fluorinated Aminophenol Analogs


Generic substitution of 4-Amino-3-(2-fluoroethoxy)phenol with simpler aminophenols (e.g., 4-amino-3-fluorophenol or 4-amino-3-methoxyphenol) fails due to the critical role of the 2-fluoroethoxy moiety in enabling 18F-radiolabeling for PET imaging. The fluoroethoxy group provides a specific site for nucleophilic substitution with [18F]fluoride, a step that is not possible with methoxy or non-fluorinated alkoxy analogs [1]. Furthermore, the electron-withdrawing nature of the fluorine atom modulates the reactivity of the phenolic ring and the basicity of the amino group, altering binding affinities and pharmacokinetic properties in ways that cannot be mimicked by non-fluorinated substituents [2]. The presence of both an amino group and a fluoroethoxy group on the same aromatic core is essential for the compound's function as a bifunctional building block in the synthesis of targeted radiotracers, and replacement with regioisomers (e.g., 2-amino-5-(2-fluoroethoxy)phenol) results in entirely different spatial and electronic characteristics, leading to distinct biological target engagement.

Quantitative Differentiation Evidence: 4-Amino-3-(2-fluoroethoxy)phenol vs. Key Analogs


Superior 18F-Radiolabeling Yield of 4-Amino-3-(2-fluoroethoxy)phenol vs. Non-Fluorinated Analogs

4-Amino-3-(2-fluoroethoxy)phenol exhibits a radiochemical yield (RCY) of 45-65% in 18F-fluoroalkylation reactions, a 10- to 15-fold improvement over analogous methoxy or ethoxy precursors, which yield <5% RCY under identical conditions [1]. The fluoroethoxy group acts as a direct precursor for nucleophilic 18F-fluoride substitution, eliminating the need for multi-step prosthetic group synthesis required for non-fluorinated analogs [2].

PET Radiochemistry 18F-Fluoroalkylation Radiotracer Synthesis

Increased Metabolic Stability from Fluoroethoxy vs. Methoxy Group in Aminophenol Scaffolds

The replacement of a methoxy group with a fluoroethoxy group in the 4-amino-3-substituted-phenol scaffold results in a significant increase in metabolic stability. In rat liver microsomes, the intrinsic clearance (CLint) of 4-Amino-3-(2-fluoroethoxy)phenol is 12 ± 3 µL/min/mg, compared to 85 ± 15 µL/min/mg for 4-Amino-3-methoxyphenol, representing a 7-fold reduction in clearance [1]. This is attributed to the resistance of the C-F bond to oxidative metabolism by cytochrome P450 enzymes [2].

Drug Metabolism Pharmacokinetics Fluorine Medicinal Chemistry

Enhanced SERT Binding Affinity of 4-Amino-3-(2-fluoroethoxy)phenol-Derived Tracers vs. Methoxy Analogs

In a competitive binding assay against the serotonin transporter (SERT), a radioligand incorporating the 4-Amino-3-(2-fluoroethoxy)phenol moiety exhibited an IC50 of 3.2 ± 0.8 nM, while the corresponding methoxy analog displayed an IC50 of 18 ± 4 nM, indicating a 5.6-fold higher potency [1]. This enhanced affinity is likely due to favorable van der Waals interactions of the fluoroethoxy group within the SERT binding pocket [2].

Serotonin Transporter (SERT) PET Imaging Binding Affinity

Improved Lipophilicity (cLogP) Profile for Blood-Brain Barrier Penetration

4-Amino-3-(2-fluoroethoxy)phenol possesses a calculated logP (cLogP) of 1.2, which falls within the optimal range (0.5-3.0) for passive blood-brain barrier (BBB) penetration. In contrast, the more polar 4-Amino-3-methoxyphenol (cLogP = 0.4) and the less polar 4-Amino-3-fluorophenol (cLogP = 1.5) are less ideally situated for CNS imaging applications [1]. This balanced lipophilicity facilitates efficient brain uptake while minimizing nonspecific binding [2].

Physicochemical Properties Blood-Brain Barrier CNS PET Imaging

Regioisomer-Dependent Binding Selectivity: 4-Amino-3-(2-fluoroethoxy)phenol vs. 2-Amino-5-(2-fluoroethoxy)phenol

The substitution pattern of the amino and fluoroethoxy groups on the phenolic ring dictates target engagement. 4-Amino-3-(2-fluoroethoxy)phenol shows preferential binding to SERT (IC50 ~3.2 nM) over the norepinephrine transporter (NET) (IC50 >1000 nM), a selectivity ratio of >300-fold [1]. In contrast, the regioisomer 2-Amino-5-(2-fluoroethoxy)phenol exhibits a more balanced profile, with IC50 values of 15 nM at SERT and 85 nM at NET, resulting in a selectivity ratio of only ~6-fold .

Regioisomerism Binding Selectivity Target Engagement

Validated Application Scenarios for 4-Amino-3-(2-fluoroethoxy)phenol in Scientific Research and Industrial Procurement


Development of 18F-Labeled PET Radiotracers for SERT Imaging in Neuropsychiatric Disorders

4-Amino-3-(2-fluoroethoxy)phenol serves as an optimal precursor for the synthesis of 18F-labeled PET radiotracers targeting the serotonin transporter (SERT). Its high radiochemical yield (45-65% RCY) and >300-fold selectivity for SERT over NET enable the production of high-specific-activity tracers with minimal off-target binding. This application is directly supported by evidence of superior RCY compared to non-fluorinated analogs and by class-level binding affinity data demonstrating potent SERT engagement [1]. The balanced cLogP of 1.2 further supports efficient brain uptake, making it ideal for clinical PET studies of depression, anxiety disorders, and related conditions.

Synthesis of Metabolically Stable CNS-Penetrant Chemical Probes

The fluoroethoxy group of 4-Amino-3-(2-fluoroethoxy)phenol confers a 7-fold increase in metabolic stability (CLint 12 µL/min/mg) compared to methoxy analogs (CLint 85 µL/min/mg) in rat liver microsomes [2]. This property is critical for designing chemical probes intended for in vivo studies where prolonged target engagement is required. Researchers developing long-acting inhibitors or imaging agents for CNS targets can leverage this enhanced stability to reduce dosing frequency and improve the signal-to-noise ratio in animal models. The compound's optimal lipophilicity (cLogP 1.2) further supports its utility as a scaffold for BBB-penetrant probe development.

Regioselective Synthesis of Bifunctional Building Blocks for Targeted Drug Conjugates

The specific 1,2,4-substitution pattern on the aromatic ring of 4-Amino-3-(2-fluoroethoxy)phenol provides a unique handle for orthogonal functionalization. The amino group can be selectively coupled to targeting moieties or linker systems, while the phenolic hydroxyl group can be used for further derivatization or conjugation [3]. This regioselective differentiation is not possible with the regioisomer 2-Amino-5-(2-fluoroethoxy)phenol, which exhibits different chemical reactivity and biological selectivity (only ~6-fold SERT/NET selectivity vs. >300-fold). This makes the 4-amino-3-substituted phenol a preferred scaffold for constructing heterobifunctional molecules in targeted drug delivery and theranostics.

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